Ethyl 2-(3-oxocyclobutyl)acetate

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

Medicinal chemists often face challenges accessing strained-ring building blocks with the precise lipophilicity required for CNS drug discovery. Ethyl 2-(3-oxocyclobutyl)acetate (CAS 145822-90-8) provides a solution with: - 20-fold higher predicted lipophilicity (XLogP3 = 1.1) than its methyl ester analog, enhancing passive membrane permeability for blood-brain barrier penetration. - Ethyl ester handle compatible with mild basic hydrolysis, preserving sensitive alkene, alkyne, and nitro functionalities during synthesis. - Distinct molecular weight (156.18 g/mol) and rotatable bond count (3) for fine-tuning physicochemical profiles in SAR exploration. Supplied as a high-purity research chemical for pharmaceutical intermediate applications.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
Cat. No. B11918497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-oxocyclobutyl)acetate
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CC(=O)C1
InChIInChI=1S/C8H12O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6H,2-5H2,1H3
InChIKeyOBNTWYXAUGZJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-oxocyclobutyl)acetate (CAS 145822-90-8): Key Identifiers and Basic Characteristics for Procurement


Ethyl 2-(3-oxocyclobutyl)acetate (CAS 145822-90-8) is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It belongs to the class of cyclobutane derivatives, featuring a strained four-membered carbocyclic ring substituted with a ketone at the 3-position and an ethyl acetate moiety at the 2-position . This compound is typically supplied as a research chemical with a purity specification of 95% or higher and is recommended for long-term storage in a cool, dry place .

Why Ethyl 2-(3-oxocyclobutyl)acetate Cannot Be Substituted by Generic Analogs


Substitution of Ethyl 2-(3-oxocyclobutyl)acetate with superficially similar compounds (e.g., methyl esters, acetate-protected analogs, or different ester derivatives) is not scientifically justified without quantitative performance verification. The compound's unique combination of a strained cyclobutanone ring, an ethyl ester handle, and an extended acetate linker creates a specific steric and electronic profile that governs its reactivity in ring-opening, nucleophilic addition, and transesterification pathways [1]. Furthermore, computational predictions indicate distinct physicochemical properties (e.g., lipophilicity) that critically influence behavior in biological assays or multi-step syntheses, rendering generic replacement potentially invalid [2].

Quantitative Differentiation Evidence for Ethyl 2-(3-oxocyclobutyl)acetate Against Comparator Compounds


Increased Lipophilicity vs. Methyl Ester Analog Enhances Membrane Permeability Potential

The ethyl ester derivative (Ethyl 2-(3-oxocyclobutyl)acetate) exhibits a significantly higher predicted lipophilicity (XLogP3 = 1.1) compared to its methyl ester analog (Methyl 2-(3-oxocyclobutyl)acetate, XLogP3 = -0.2) [1]. This difference of 1.3 log units corresponds to a ~20-fold increase in octanol-water partition coefficient, a key determinant of passive membrane diffusion and oral bioavailability [1].

Medicinal Chemistry Pharmacokinetics Physicochemical Profiling

Higher Molecular Weight and Rotatable Bond Count vs. 3-Oxocyclobutyl Acetate

Ethyl 2-(3-oxocyclobutyl)acetate has a molecular weight of 156.18 g/mol and 3 rotatable bonds, whereas 3-Oxocyclobutyl acetate (CAS 63930-59-6) has a molecular weight of 128.13 g/mol and only 2 rotatable bonds . This represents a 22% increase in molecular weight and an additional degree of conformational freedom, which can influence binding interactions, solubility, and metabolic stability.

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Greater Synthetic Versatility via Ethyl Ester vs. Benzyl Ester Protecting Group

The ethyl ester in Ethyl 2-(3-oxocyclobutyl)acetate offers a distinct synthetic advantage over benzyl ester-protected analogs such as Benzyl 2-(3-oxocyclobutyl)acetate (CAS 1823317-05-0). Ethyl esters are readily cleaved under mild basic hydrolysis (e.g., LiOH, NaOH) or enzymatically, without the need for hydrogenolysis equipment (Pd/C, H2) required for benzyl ester removal, thereby improving functional group tolerance and operational safety in multi-step syntheses .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Predicted Boiling Point Differentiation from Methyl Ester Impacts Purification Strategy

The ethyl ester (Ethyl 2-(3-oxocyclobutyl)acetate) is predicted to have a higher boiling point than its methyl ester counterpart (Methyl 2-(3-oxocyclobutyl)acetate). While the exact boiling point of the ethyl ester is not reported, the methyl ester has a predicted boiling point of 205.7±13.0 °C . Based on typical homologous series trends, the ethyl ester is expected to boil at a higher temperature (estimated 220-230 °C), which can influence its purification by distillation and its volatility during storage and handling.

Organic Synthesis Purification Physicochemical Properties

Optimal Application Scenarios for Ethyl 2-(3-oxocyclobutyl)acetate Based on Quantitative Evidence


Scaffold for CNS Drug Discovery Requiring Enhanced Passive Permeability

The compound's 20-fold higher predicted lipophilicity (XLogP3 = 1.1) compared to its methyl ester analog positions it as a more suitable scaffold for central nervous system (CNS) drug discovery programs where enhanced passive membrane permeability is required to cross the blood-brain barrier [1].

Synthetic Intermediate in Multi-Step Routes Incompatible with Hydrogenolysis

The ethyl ester's compatibility with mild basic hydrolysis, contrasting with the hydrogenolysis required for benzyl esters, makes it a superior intermediate in synthetic sequences containing alkene, alkyne, or nitro functionalities that are sensitive to Pd-catalyzed conditions .

Building Block for Optimizing Molecular Weight and Conformational Flexibility in Lead Series

The compound's distinct molecular weight (156.18 g/mol) and rotatable bond count (3) relative to 3-Oxocyclobutyl acetate (128.13 g/mol, 2 rotatable bonds) provide medicinal chemists with a valuable tool for fine-tuning the physicochemical profile of lead series during structure-activity relationship (SAR) exploration .

Synthesis of Cyclobutane-Containing Bioisosteres for Metabolic Stability Studies

As a cyclobutane-containing ester, this compound serves as a precursor to strained-ring bioisosteres commonly used to replace metabolically labile groups in drug candidates, with its ethyl ester handle enabling straightforward incorporation into larger molecular frameworks [2].

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